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molecular formula C10H9Cl2N5 B8617235 4,6-dichloro-N-(2-(pyridin-4-yl)ethyl)-1,3,5-triazin-2-amine

4,6-dichloro-N-(2-(pyridin-4-yl)ethyl)-1,3,5-triazin-2-amine

Cat. No. B8617235
M. Wt: 270.12 g/mol
InChI Key: HKIJTRXCRGVIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921361B2

Procedure details

Following the general procedure A 2,4,6-trichloro-1,3,5-triazine was coupled with 4-(2-Aminoethyl)pyridine with reaction time of 2 h. Purification by column chromatography gave the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([Cl:9])[N:3]=1.[NH2:10][CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1>>[Cl:9][C:4]1[N:5]=[C:6]([Cl:8])[N:7]=[C:2]([NH:10][CH2:11][CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)NCCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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